5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one
Beschreibung
Chemical Identity and Structure 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one (IUPAC name) is a triazole derivative with the molecular formula C₁₉H₂₃N₃O₂ (free base) and a molecular weight of 470.01 g/mol (free base) or 506.47 g/mol as the hydrochloride salt (CAS: 82752-99-6) . Its structure features a 1,2,4-triazol-3-one core substituted with ethyl and phenoxyethyl groups, enabling interactions with serotonin receptors and transporters .
Pharmacological Role
This compound, marketed as nefazodone hydrochloride, is a serotonin antagonist and reuptake inhibitor (SARI) used in depression treatment. It antagonizes 5-HT₂A receptors and inhibits serotonin uptake, enhancing synaptic serotonin levels . However, it is associated with rare but severe hepatotoxicity due to bioactivation into reactive metabolites like m-chlorophenylpiperazine (mCPP) .
Regulatory Status Classified under EU Regulation (EC) No. 1272/2008, it carries hazard codes Acute Tox. 4 (H302: harmful if swallowed) and Aquatic Chronic 3 (H412: harmful to aquatic life) .
Eigenschaften
IUPAC Name |
3-ethyl-4-(2-phenoxyethyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-11-13-14-12(16)15(11)8-9-17-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUGRPIYVZOYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=O)N1CCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275620 | |
| Record name | 5-Ethyl-4-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95885-13-5 | |
| Record name | 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95885-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095885135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl-4-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Core Triazolone Formation
The patent WO2009039255A9 outlines a robust method for synthesizing 1,2,4-triazol-3-one derivatives, which serves as a precursor for further functionalization. Key steps include:
Introduction of Ethyl and Phenoxyethyl Groups
Following triazolone core formation, the ethyl and phenoxyethyl moieties are introduced via nucleophilic substitution or alkylation. Research by Dergipark.org.tr demonstrates analogous methods for attaching cyclohexylethyl groups to triazol-thione derivatives, which can be adapted for phenoxyethyl functionalization.
Critical steps include :
-
Alkylation of the triazolone nitrogen using 2-phenoxyethyl halides (e.g., bromide or chloride) in polar aprotic solvents (e.g., DMF, DMSO).
-
Ethyl group incorporation via reaction with ethylating agents (e.g., ethyl bromide) under basic conditions (KOH/NaOH).
Reaction Optimization and Challenges
Byproduct Management
The patent highlights HCl gas evolution during the reaction between semicarbazide hydrochloride and formic acid, necessitating scrubbing systems to mitigate corrosion and environmental impact. Industrial implementations often employ closed-loop scrubbing to recover HCl as aqueous solutions (12–15% concentration).
Solvent and Catalyst Selection
-
Formic acid acts as both solvent and reactant, eliminating the need for additional solvents and simplifying downstream processing.
-
Base catalysts (e.g., KOH) are critical for deprotonation during alkylation steps, though excess base can hydrolyze sensitive intermediates.
Industrial-Scale Production
Continuous Flow Reactors
The patent emphasizes continuous flow systems for large-scale synthesis, offering advantages over batch reactors:
Automated Distillation and Crystallization
-
Short-path distillation units recover >90% of unreacted formic acid, which is recycled into subsequent batches.
-
Programmed cooling systems ensure gradual crystallization, yielding uniform crystal morphology and minimizing occluded impurities.
Characterization and Quality Control
Post-synthesis characterization ensures structural fidelity and purity:
Spectroscopic Analysis
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolone oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Their Properties
The triazole core is a common motif in pharmaceuticals, with substituents dictating biological activity and toxicity. Below is a comparative analysis:
Key Differences in Bioactivity
- Receptor Specificity: Nefazodone’s phenoxyethyl and chlorophenyl groups enable dual 5-HT₂A antagonism and serotonin reuptake inhibition, unlike simpler triazoles (e.g., 4-Methyltriazole), which lack such complexity .
- Metabolic Pathways : Nefazodone’s hepatotoxicity is linked to CYP3A4-mediated bioactivation, whereas analogues like 1H-Triazole are metabolized without toxic intermediates .
Pharmacokinetic and Toxicological Contrasts
- Bioactivation Risk : Nefazodone’s thiophene-free structure differentiates it from hepatotoxic thiophene-containing drugs (e.g., tienilic acid), yet its piperazine moiety still poses bioactivation risks .
- Environmental Impact: Nefazodone’s Aquatic Chronic 3 classification contrasts with non-halogenated triazoles (e.g., 1H-Triazole), which have lower ecotoxicity .
Biologische Aktivität
5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one, commonly associated with the compound Nefazodone, is a triazole derivative known for its diverse biological activities. This compound has gained attention in pharmacology due to its antidepressant properties and its interaction with serotonin receptors. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 470.007 g/mol. The structure features a triazole ring substituted with ethyl and phenoxyethyl groups, contributing to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 470.007 g/mol |
| Melting Point | 180-182 °C |
| CAS Number | 83366-66-9 |
This compound acts primarily as a selective serotonin reuptake inhibitor (SSRI) and serotonin receptor antagonist . It exhibits high affinity for various serotonin receptors including:
- 5-HT1A : Partial agonist
- 5-HT2A : Antagonist
- 5-HT7 : High affinity
These interactions contribute to its antidepressant effects and potential anxiolytic properties .
Antidepressant Effects
Clinical studies have demonstrated that Nefazodone is effective in treating major depressive disorder (MDD). Its unique mechanism involving the modulation of serotonin levels leads to improved mood and reduced anxiety symptoms.
Anticancer Properties
Recent research indicates that compounds similar to this compound may exhibit anticancer activity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 10.25 ± 2.5 |
| A549 (Lung Cancer) | 6.6 ± 0.6 |
| HepG2 (Liver Cancer) | 0.56 ± 0.01 |
These results suggest that the compound can induce apoptosis in cancer cells and may interfere with cell cycle progression .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. The presence of the phenoxy group is crucial for its activity against amyloid beta aggregation, which is linked to Alzheimer's disease .
Study on Depression Treatment
In a randomized controlled trial involving patients diagnosed with MDD, Nefazodone was compared to placebo over a period of 12 weeks. Results showed significant improvements in depression scales among those receiving the treatment compared to the control group.
In Vitro Anticancer Study
A study investigating the effects of triazole derivatives on various cancer cell lines found that compounds with similar structures to this compound demonstrated notable cytotoxicity against MCF7 and A549 cells. The mechanism was attributed to induction of apoptosis via mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 5-Ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one and its analogs?
- Methodology : A common approach involves refluxing triazole precursors with sodium in absolute ethanol, followed by alkylation with brominated reagents (e.g., bromoacetophenone). For example, sodium-mediated reactions under anhydrous conditions at 70–80°C for 5–6 hours yield intermediates, which are subsequently alkylated to introduce the phenoxyethyl group . Recrystallization from ethanol or ethanol/water mixtures is critical for purification.
Q. How can the structure of this triazolone derivative be confirmed using spectroscopic methods?
- Methodology :
- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1700 cm⁻¹ and triazole ring vibrations (~1500–1600 cm⁻¹) .
- ¹H-NMR : Identify ethyl group protons (δ 1.2–1.4 ppm, triplet) and phenoxyethyl side-chain resonances (δ 3.5–4.5 ppm for CH₂ groups) .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content) to confirm purity .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Methodology :
- Solubility is tested in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) via gravimetric analysis.
- Stability studies involve HPLC monitoring of degradation under acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 25°C) and thermal stress (40–60°C) .
Advanced Research Questions
Q. How can researchers evaluate the pharmacological activity of this compound, and what are common pitfalls in biological assays?
- Methodology :
- Antimicrobial Screening : Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) with positive/negative controls .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values. Ensure solvent controls (e.g., DMSO ≤0.1%) to avoid false positives .
- Pitfalls : Address compound aggregation or redox cycling artifacts by including chelating agents (e.g., EDTA) or catalytic antioxidants .
Q. What experimental designs are recommended for studying the environmental fate of this compound?
- Methodology :
- Degradation Studies : Simulate photolysis (UV light, λ = 254–365 nm) and hydrolysis (pH 4–9 buffers) to track half-lives .
- Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute toxicity (LC₅₀) and bioaccumulation potential via OECD Test Guidelines .
Q. How can regioselectivity challenges in triazolone functionalization be addressed during synthesis?
- Methodology :
- Protecting Groups : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc groups during alkylation .
- Catalytic Control : Use transition-metal catalysts (e.g., CuI) to direct cross-coupling reactions toward desired positions .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, compound concentrations) to identify variables affecting reproducibility.
- Structure-Activity Relationships (SAR) : Synthesize analogs with incremental modifications (e.g., halogen substitution) to isolate key pharmacophores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
